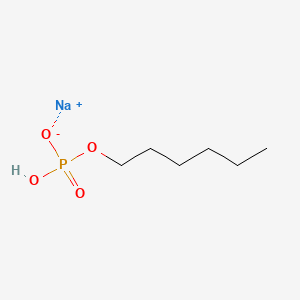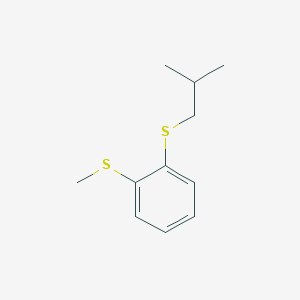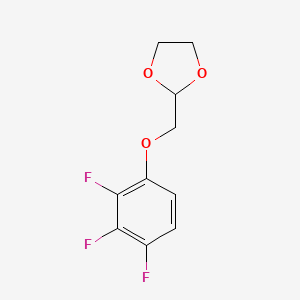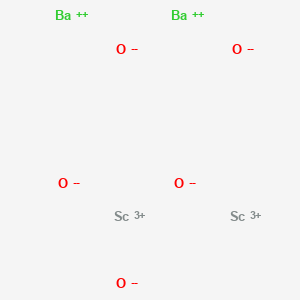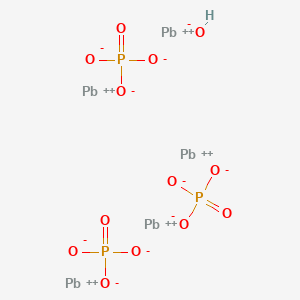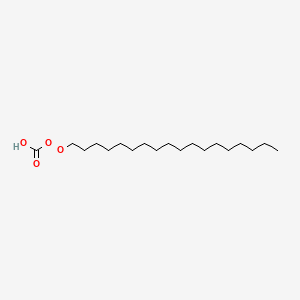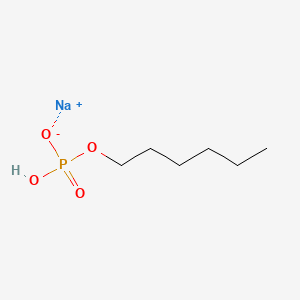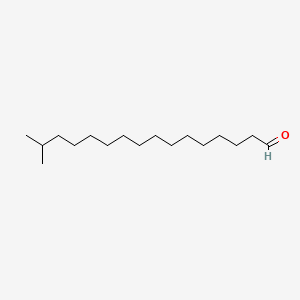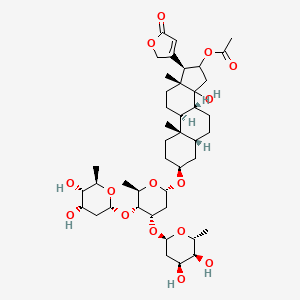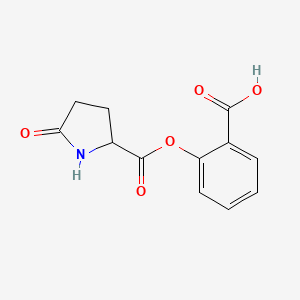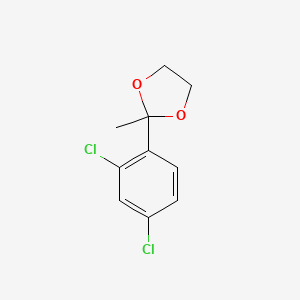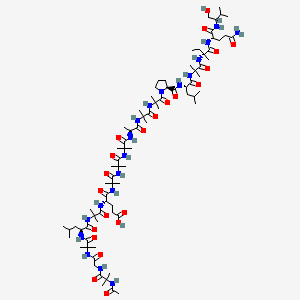
Trichotoxin A40
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichotoxin A40 is a peptaibol, a type of peptide antibiotic produced by certain species of the fungus Trichoderma. Peptaibols are known for their antimicrobial properties and are characterized by their high content of the non-proteinogenic amino acid α-aminoisobutyric acid. This compound, specifically, is an 18-residue peptaibol that was first identified from Trichoderma viride NRRL5242 . It has been studied for its ability to form voltage-dependent pores in lipid bilayer membranes, which is a key feature of its antimicrobial activity .
Métodos De Preparación
The preparation of Trichotoxin A40 involves both synthetic and extraction methods. One synthetic route is the ‘azirine/oxazolone method’, which is used to introduce α-aminoisobutyric acid and isovaline units into the peptide chain . This method involves the use of 2,2-disubstituted 2H-azirin-3-amines as synthons for 2,2-disubstituted glycines, which then undergo coupling with N-protected amino or peptide acids in high yield without the need for coupling reagents .
For industrial production, this compound can be extracted from the mycelium of Trichoderma viride using dichloromethane and purified through chromatography on Sephadex LH-20 . The components this compound and A50 are separated and purified by counter-current distribution .
Análisis De Reacciones Químicas
Trichotoxin A40 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of alcohols or amines .
Aplicaciones Científicas De Investigación
Trichotoxin A40 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the structure and function of peptaibols. In biology, it is studied for its antimicrobial properties and its ability to form pores in lipid bilayer membranes . In medicine, this compound is being investigated for its potential use as an antibiotic and as a therapeutic agent for various diseases . In industry, it is used in the development of biofungicides and other antimicrobial agents .
Mecanismo De Acción
The mechanism of action of Trichotoxin A40 involves its ability to form voltage-dependent pores in lipid bilayer membranes. This pore formation disrupts the integrity of the membrane, leading to cell lysis and death . The molecular targets of this compound include the lipid components of the membrane, and its activity is influenced by the presence of specific lipids and the membrane potential . The pathways involved in its mechanism of action include the disruption of ion gradients and the induction of oxidative stress .
Comparación Con Compuestos Similares
Trichotoxin A40 is similar to other peptaibols such as Trichotoxin A50 and Trichobrachins. These compounds share a similar structure and mechanism of action, but they differ in their amino acid sequences and specific activities . Trichotoxin A50, for example, has a slightly different sequence and is produced by Trichoderma harzianum . Trichobrachins, on the other hand, are produced by Trichoderma longibrachiatum and have a longer peptide chain . The uniqueness of this compound lies in its specific sequence and its ability to form voltage-dependent pores in lipid bilayer membranes .
Conclusion
This compound is a fascinating compound with a wide range of applications in scientific research. Its unique structure and mechanism of action make it a valuable tool for studying the properties of peptaibols and developing new antimicrobial agents. As research continues, this compound may find even more uses in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
65216-21-9 |
|---|---|
Fórmula molecular |
C80H139N19O22 |
Peso molecular |
1719.1 g/mol |
Nombre IUPAC |
(4S)-4-[[2-[[(2S)-2-[[2-[[2-[(2-acetamido-2-methylpropanoyl)amino]acetyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-5-[[1-[[1-[[1-[[(2S)-1-[[1-[[1-[(2S)-2-[[(2S)-1-[[1-[[(2R)-1-[[(2S)-5-amino-1-[(1-hydroxy-3-methylbutan-2-yl)amino]-1,5-dioxopentan-2-yl]amino]-2-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C80H139N19O22/c1-29-80(28,69(120)87-46(32-34-52(81)102)56(107)85-50(40-100)43(6)7)98-68(119)77(22,23)94-58(109)48(37-41(2)3)84-60(111)51-31-30-36-99(51)70(121)79(26,27)97-66(117)75(18,19)91-55(106)44(8)83-62(113)74(16,17)95-67(118)78(24,25)96-65(116)76(20,21)92-57(108)47(33-35-54(104)105)86-64(115)73(14,15)93-59(110)49(38-42(4)5)88-63(114)72(12,13)90-53(103)39-82-61(112)71(10,11)89-45(9)101/h41-44,46-51,100H,29-40H2,1-28H3,(H2,81,102)(H,82,112)(H,83,113)(H,84,111)(H,85,107)(H,86,115)(H,87,120)(H,88,114)(H,89,101)(H,90,103)(H,91,106)(H,92,108)(H,93,110)(H,94,109)(H,95,118)(H,96,116)(H,97,117)(H,98,119)(H,104,105)/t44-,46-,47-,48-,49-,50?,51-,80+/m0/s1 |
Clave InChI |
NAMGSIXOXMZHEM-LVRWUTNGSA-N |
SMILES isomérico |
CC[C@](C)(C(=O)N[C@@H](CCC(=O)N)C(=O)NC(CO)C(C)C)NC(=O)C(C)(C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)[C@H](CCC(=O)O)NC(=O)C(C)(C)NC(=O)[C@H](CC(C)C)NC(=O)C(C)(C)NC(=O)CNC(=O)C(C)(C)NC(=O)C |
SMILES canónico |
CCC(C)(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(C)C)NC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)CNC(=O)C(C)(C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


